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Cat. No.: B1676641 Get Quote
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Executive Summary
ML213 is a potent and selective small-molecule opener of the KCNQ2 (Kv7.2) and KCNQ4

(Kv7.4) voltage-gated potassium channels. Discovered through a high-throughput screening

campaign, it has become a critical tool for elucidating the physiological and pathophysiological

roles of these specific ion channels in neuronal excitability. This document provides an in-depth

technical overview of ML213, detailing its discovery process, chemical properties, synthesis,

mechanism of action, and the experimental protocols used for its characterization. All

quantitative data are presented in structured tables, and key processes are visualized using

diagrams to facilitate understanding.

Discovery and Chemical Identity
ML213 was identified from the NIH Molecular Libraries Small Molecule Repository (MLSMR)

during a high-throughput screen for activators of the KCNQ2 channel.[1] The initial screening

campaign utilized a fluorescence-based thallium influx assay, with subsequent hit validation

and characterization performed using automated electrophysiology.[1]

Chemical Name: N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide

Molecular Formula: C₁₇H₂₃NO[2][3]
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Molecular Weight: 257.37 g/mol [2][3]

CAS Number: 489402-47-3[2][3]

Chemical Synthesis
The synthesis of ML213 is achieved via a straightforward amidation reaction. In a solution of

dimethylformamide (DMF), 2-norbornanecarbonyl chloride is reacted with 2,4,6-trimethylaniline

in the presence of triethylamine. The reaction mixture is stirred to completion, followed by

isolation and purification of the final product. Purity is typically confirmed to be >95% by HPLC

analysis.

Quantitative Pharmacological Data
The potency and selectivity of ML213 have been extensively characterized through various in

vitro assays.

Table 1: Potency of ML213 on KCNQ Channel Subtypes

Channel Subtype Assay Method Potency (EC₅₀) Reference

KCNQ2 (Kv7.2) Thallium Influx 359 nM [4]

KCNQ2 (Kv7.2)
IonWorks

Electrophysiology
230 nM [2][4]

KCNQ4 (Kv7.4)
IonWorks

Electrophysiology
510 nM [2][4]

KCNQ2/Q3
IonWorks

Electrophysiology
370 nM [4]

KCNQ4 Thallium Influx 2400 nM [4]

Table 2: Selectivity Profile of ML213 Against Other Potassium Channels

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3223964/
https://www.ncbi.nlm.nih.gov/books/NBK133435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3223964/
https://www.ncbi.nlm.nih.gov/books/NBK133435/
https://www.benchchem.com/product/b1676641?utm_src=pdf-body
https://www.benchchem.com/product/b1676641?utm_src=pdf-body
https://www.benchchem.com/product/b1676641?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/jm901497b
https://pmc.ncbi.nlm.nih.gov/articles/PMC3223964/
https://pubs.acs.org/doi/abs/10.1021/jm901497b
https://pmc.ncbi.nlm.nih.gov/articles/PMC3223964/
https://pubs.acs.org/doi/abs/10.1021/jm901497b
https://pubs.acs.org/doi/abs/10.1021/jm901497b
https://pubs.acs.org/doi/abs/10.1021/jm901497b
https://www.benchchem.com/product/b1676641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Channel
Subtype

Assay Method Activity
Selectivity vs.
KCNQ2
(IonWorks)

Reference

KCNQ1,

KCNQ1/KCNE1,

KCNQ3, KCNQ5

Thallium Influx Inactive >80-fold [2][4]

Kir2.1
Electrophysiolog

y
IC₅₀ > 30 µM >27-fold [4]

hERG
Electrophysiolog

y
IC₅₀ > 10 µM Not specified [4]

Detailed Experimental Protocols
Thallium Influx Assay (Primary Screen)
This high-throughput assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through

open KCNQ2 channels using a Tl⁺-sensitive fluorescent dye.

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the KCNQ2 channel are

maintained in F-12 medium supplemented with 10% Fetal Bovine Serum and 250 µg/mL

Hygromycin B.

Plate Preparation: Cells are seeded into 384-well black, clear-bottom plates at a density of

8,000 cells/well and incubated overnight.

Dye Loading: Culture medium is aspirated, and 25 µL/well of a dye-loading buffer (containing

FluxOR™ reagent, PowerLoad™ concentrate, Hank's Balanced Salt Solution (HBSS), 20

mM HEPES, and 2.5 mM Probenecid, pH 7.4) is added. Plates are incubated for 90 minutes

at room temperature in the dark.

Compound Incubation: The dye-loading buffer is replaced with 20 µL/well of assay buffer

(HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). 4 µL of ML213, diluted to various

concentrations, is then added to the wells. Plates are incubated for 30 minutes at room

temperature.
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Fluorescence Measurement: Plates are transferred to a fluorescence imaging plate reader

(e.g., Hamamatsu FDSS). A baseline fluorescence is recorded for 10 seconds, after which 6

µL/well of a stimulus buffer (containing 25 mM K⁺ and 25 mM Tl⁺) is added. Fluorescence is

kinetically read every second for 180 seconds.

Data Analysis: The potentiation of the fluorescence signal, corresponding to Tl⁺ influx, is

calculated to determine the EC₅₀ of the compound.

IonWorks™ Barracuda Automated Electrophysiology
(Hit Validation and Selectivity)
This medium-throughput platform provides direct measurement of ion channel currents,

confirming the activity and mechanism of action of hit compounds.

Cell Preparation: CHO cells stably expressing the KCNQ channel of interest are harvested

and prepared as a single-cell suspension in an appropriate extracellular recording solution.

Automated Patch Clamping: The cell suspension is loaded into the IonWorks™ Barracuda

instrument, which uses a 384-well PatchPlate™ to perform automated whole-cell patch-

clamp recordings in Population Patch Clamp mode.

Voltage-Clamp Protocol: To elicit KCNQ2 currents, a specific voltage protocol is applied. A

common protocol holds the cells at -80 mV, followed by a depolarizing step to -10 mV to

activate the channels.

Compound Application and Data Acquisition: ML213 is applied at various concentrations,

and the resulting change in KCNQ2 current is recorded. To assess the mechanism of action,

voltage activation curves are generated by applying a series of voltage steps before and

after compound application.

Data Analysis: The enhancement of the outward K⁺ current is measured to calculate the

EC₅₀. The shift in the voltage-dependence of activation (V₁/₂) is determined from the voltage

activation curves.

Kir2.1 Counter-Screening (Manual Whole-Cell Patch-
Clamp)
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To determine selectivity, the effect of ML213 on other potassium channels, such as Kir2.1, is

assessed.

Cell Preparation: HEK293 cells stably expressing the human Kir2.1 channel are used for

recordings.

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a standard

amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ

are filled with an intracellular solution containing high potassium.

Voltage Protocol: To measure Kir2.1's inwardly rectifying current, the membrane potential is

held at a depolarized level (e.g., -20 mV) and then stepped to a series of hyperpolarizing

potentials (e.g., from -120 mV to +40 mV).

Data Analysis: The current amplitude at a specific negative voltage (e.g., -100 mV) is

measured before and after the application of ML213 to determine the percent inhibition and

calculate the IC₅₀.

Mandatory Visualizations
Logical Workflow for the Discovery of ML213
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Caption: A flowchart illustrating the key stages in the discovery of ML213.

Signaling Pathway of ML213 Action
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Caption: The mechanism of action of ML213 on neuronal membrane potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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